(2S)-2-Amino-2-(anthracen-9-YL)ethan-1-OL
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Overview
Description
(2S)-2-Amino-2-(anthracen-9-YL)ethan-1-OL is a chiral compound featuring an anthracene moiety attached to an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(anthracen-9-YL)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and a suitable amino alcohol precursor.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(anthracen-9-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino alcohol to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of acids, bases, or other catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives with ketone or aldehyde functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a pharmacophore.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(anthracen-9-YL)ethan-1-OL depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(naphthalen-1-YL)ethan-1-OL: Similar structure with a naphthalene moiety instead of anthracene.
(2S)-2-Amino-2-(phenyl)ethan-1-OL: Contains a phenyl group instead of anthracene.
Uniqueness
(2S)-2-Amino-2-(anthracen-9-YL)ethan-1-OL is unique due to the presence of the anthracene moiety, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C16H15NO |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(2S)-2-amino-2-anthracen-9-ylethanol |
InChI |
InChI=1S/C16H15NO/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9,15,18H,10,17H2/t15-/m1/s1 |
InChI Key |
ZNTMTJISNMWNMS-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N |
Origin of Product |
United States |
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